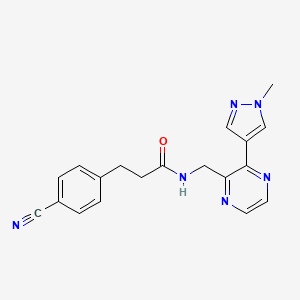![molecular formula C19H14F3N3O4 B3005841 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide CAS No. 863611-46-5](/img/no-structure.png)
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide is a pyrimidine derivative, which is a class of compounds known for their diverse range of biological activities. Pyrimidine derivatives have been extensively studied due to their potential therapeutic applications, including antiviral, anticancer, and diuretic properties .
Synthesis Analysis
The synthesis of pyrimidine derivatives often involves cyclization reactions and the use of various reagents to introduce different substituents into the pyrimidine ring. For example, the synthesis of related compounds has been achieved through reactions involving aminopyrazoles, orthoformates, and amines . Additionally, the use of formylation with iminium salts, such as the Vilsmeyer-Haack reagent, has been reported for the synthesis of pyrazolo[1,5-a]pyrimidines, which are closely related to the compound .
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can be determined using techniques such as X-ray diffraction analysis. For instance, a related compound, 3-acetoxy-2-methyl-N-(4-methoxyphenyl)benzamide, was found to crystallize in a triclinic system, and its molecular geometry was confirmed through density functional theory (DFT) calculations . These techniques are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which can influence its biological activity.
Chemical Reactions Analysis
Pyrimidine derivatives can undergo various chemical reactions, including alkylation, cyclization, and cross-coupling, to yield a wide array of products with different substituents and properties . The reactivity of these compounds can be predicted using molecular electrostatic potential (MEP) surface maps and potential energy surface (PES) scans, which provide insights into the regions of the molecule that are likely to participate in chemical reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The presence of substituents like the trifluoromethyl group can significantly affect these properties. For example, the introduction of halogen substituents has been shown to enhance the antiretroviral activity of certain pyrimidine derivatives . The electronic properties, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, are also important as they can impact the compound's reactivity and interaction with biological targets .
Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Synthesis of Novel Heterocyclic Compounds : A study explored the synthesis of new heterocyclic compounds derived from visnagenone and khellinone, leading to the development of various molecules with analgesic and anti-inflammatory activities. These compounds were found to be effective cyclooxygenase-1/2 inhibitors, showcasing significant analgesic and anti-inflammatory activities in screenings (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Cytotoxicity of Pyrazolo[1,5-a]pyrimidine Derivatives : Research into the cytotoxicity of 5-Amino-N-aryl-3-[(4-methoxyphenyl)amino]-1H-pyrazole-4-carboxamides and their derivatives against Ehrlich Ascites Carcinoma cells highlights the potential for these molecules in cancer treatment studies (Hassan, Hafez, & Osman, 2014).
Chemical Synthesis and Evaluation
Development of Antiviral Agents : A focus on synthesizing pyrido[2,3-d]pyrimidines showcased the potential for these compounds in antiviral applications. The synthesis pathway and the evaluation of these compounds against various viruses provided insights into their utility as antiviral agents, although the direct relation to the specific compound may not be explicit (Hanafy, 2011).
Electrochromic Properties of Aromatic Polyamides : Research into aromatic polyamides with pendent 4,4′-dimethoxy-substituted triphenylamine units revealed their electrochromic properties. These studies underline the compound's relevance in materials science, particularly in developing materials with adjustable optical properties (Chang & Liou, 2008).
Direcciones Futuras
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide' involves the reaction of 4-methoxybenzoyl chloride with 3-(trifluoromethyl)aniline to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide. This intermediate is then reacted with ethyl acetoacetate and ammonium acetate to form the pyrimidine ring. The resulting compound is then hydrolyzed to form the final product.", "Starting Materials": [ "4-methoxybenzoyl chloride", "3-(trifluoromethyl)aniline", "ethyl acetoacetate", "ammonium acetate" ], "Reaction": [ "Step 1: 4-methoxybenzoyl chloride is reacted with 3-(trifluoromethyl)aniline in the presence of a base such as triethylamine to form 3-(4-methoxyphenyl)-N-(3-trifluoromethylphenyl)benzamide.", "Step 2: The intermediate from step 1 is then reacted with ethyl acetoacetate and ammonium acetate in the presence of a catalyst such as piperidine to form the pyrimidine ring.", "Step 3: The resulting compound is then hydrolyzed with a strong acid such as hydrochloric acid to form the final product, 3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide." ] } | |
Número CAS |
863611-46-5 |
Nombre del producto |
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
Fórmula molecular |
C19H14F3N3O4 |
Peso molecular |
405.333 |
Nombre IUPAC |
3-(4-methoxyphenyl)-2,4-dioxo-N-[3-(trifluoromethyl)phenyl]-1H-pyrimidine-5-carboxamide |
InChI |
InChI=1S/C19H14F3N3O4/c1-29-14-7-5-13(6-8-14)25-17(27)15(10-23-18(25)28)16(26)24-12-4-2-3-11(9-12)19(20,21)22/h2-10H,1H3,(H,23,28)(H,24,26) |
Clave InChI |
LMBXIAOAEDKBHL-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)N2C(=O)C(=CNC2=O)C(=O)NC3=CC=CC(=C3)C(F)(F)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 4,6-dimethyl-3-(3-(phenylsulfonyl)propanamido)thieno[2,3-b]pyridine-2-carboxylate](/img/structure/B3005759.png)
![2-((6-(4-ethylphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)thio)-N-(3-fluorophenyl)acetamide](/img/structure/B3005760.png)
![N-(2-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-hydroxyethyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B3005765.png)


![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3005768.png)
![2-methylsulfanyl-N-(6-oxo-2,3,4,12,13,13a-hexahydro-1H-pyrido[2,1-d][1,5]benzoxazocin-8-yl)pyridine-3-carboxamide](/img/structure/B3005770.png)

![ethyl 4-(2-((4-methyl-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamido)benzoate](/img/structure/B3005774.png)
![Racemic-(3R,3aS,6aS)-5-(tert-butoxycarbonyl)hexahydro-2H-furo[2,3-c]pyrrole-3-carboxylic acid](/img/structure/B3005775.png)
![3-[1-(2,5-difluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-N-(4-methylphenyl)-1,2,4-thiadiazol-5-amine](/img/structure/B3005776.png)

![4,5,6,7-Tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carbonitrile hydrochloride](/img/structure/B3005779.png)
